Trofosfamide

Description

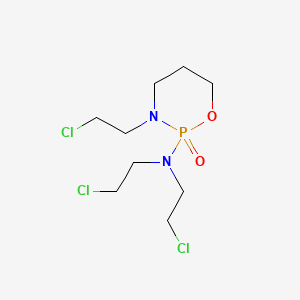

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFEPPTGMDVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865031 | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-22-1, 72282-84-9, 72282-85-0 | |

| Record name | Trofosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trofosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC314928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC314927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trofosfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trofosfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trofosfamide: A Prodrug of Ifosfamide and Cyclophosphamide - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trofosfamide is an oxazaphosphorine alkylating agent that acts as a prodrug, primarily undergoing metabolic activation to generate active cytotoxic metabolites, including ifosfamide and cyclophosphamide. This guide provides a comprehensive technical overview of this compound, focusing on its metabolic activation, mechanism of action, and preclinical and clinical efficacy. Quantitative data from pharmacokinetic studies, in vitro cytotoxicity assays, and in vivo tumor models are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key analytical and biological assays are also provided to support further research and development.

Introduction

This compound, a structural analog of cyclophosphamide and ifosfamide, is an orally bioavailable chemotherapeutic agent.[1][2] Its clinical utility stems from its conversion in the body to active alkylating agents that exert cytotoxic effects on rapidly dividing cancer cells.[1][3] This document delves into the core scientific principles underlying the pharmacology of this compound, providing a technical resource for professionals in the field of oncology drug development.

Metabolic Activation and Mechanism of Action

This compound itself is an inactive prodrug that requires hepatic biotransformation to exert its cytotoxic effects.[3] The metabolic activation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4.[4][5][6][7]

The primary metabolic pathways are:

-

4-Hydroxylation: The initial and rate-limiting step is the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring to form 4-hydroxy-trofosfamide. This is the main activation pathway.[3]

-

Dechloroethylation: this compound can also undergo N-dechloroethylation to form ifosfamide and, to a lesser extent, cyclophosphamide.[1]

Following its formation, 4-hydroxy-trofosfamide exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound is unstable and undergoes spontaneous decomposition to yield the ultimate cytotoxic species, phosphoramide mustard, and a byproduct, acrolein.[8]

Phosphoramide mustard is a potent bifunctional alkylating agent. It forms covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2][6][9][10][11] This leads to the formation of intra- and interstrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12][13]

Figure 1: Metabolic Activation Pathway of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A structural basis for a phosphoramide mustard-induced DNA interstrand cross-link at 5'-d(GAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A structural basis for a phosphoramide mustard-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 13. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

An In-depth Technical Guide to the Chemical Structure and Activity of Trofosfamide

Trofosfamide is an orally bioavailable alkylating agent belonging to the oxazaphosphorine class of cytotoxic drugs.[1] It functions as a prodrug, meaning it is converted into its active forms within the body.[2] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and relevant experimental methodologies for its analysis.

Chemical Structure and Properties

This compound is a synthetic derivative of cyclophosphamide.[3] Its chemical name is N,N,3-tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide.[3][4] The structure consists of a central oxazaphosphorine ring with three 2-chloroethyl side chains, which are crucial for its alkylating activity.

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈Cl₃N₂O₂P | [3][5] |

| Molecular Weight | 323.58 g/mol | [3][6] |

| IUPAC Name | N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | [5] |

| CAS Number | 22089-22-1 | [3][6] |

| Melting Point | 50-51 °C | [3] |

| Optical Rotation | [α]D²⁵ -28.6° (c = 2 in CH₃OH) | [3] |

| Appearance | Crystals from ether | [3] |

Mechanism of Action: From Prodrug to DNA Damage

This compound itself is inactive. Its therapeutic effect is dependent on its metabolic activation, which primarily occurs in the liver. This multi-step process converts the parent compound into potent DNA alkylating agents.

-

Hepatic Activation: Upon oral administration, this compound is absorbed and transported to the liver, where cytochrome P450 (CYP) enzymes catalyze its metabolism.[1][2]

-

Formation of Active Metabolites: The primary metabolic pathway involves dechloroethylation to form ifosfamide.[7] Both this compound and the resulting ifosfamide can undergo 4-hydroxylation, a critical activation step.[7] This leads to the formation of active metabolites such as 4-hydroxyifosfamide and isophosphoramide mustard.[1]

-

DNA Alkylation: These active metabolites are powerful alkylating agents. They travel through the bloodstream to cancer cells, where they transfer alkyl groups to the DNA bases.[1]

-

Induction of Apoptosis: This alkylation results in the formation of DNA-DNA cross-links, which prevent the DNA strands from separating for replication and transcription.[4][5] The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][8] Because cancer cells divide rapidly, they are more susceptible to this DNA-damaging effect than many normal cells.[2]

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. A common methodology involves chromatographic techniques.

Objective: To determine the concentration of this compound and its primary metabolites (e.g., ifosfamide, cyclophosphamide) in patient plasma.

Methodology: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) [7]

-

Sample Collection and Preparation:

-

Collect blood samples from patients at specified time points following oral administration of this compound.

-

Separate plasma by centrifugation.

-

Perform a liquid-liquid or solid-phase extraction to isolate the drug and its metabolites from plasma proteins and other interfering substances.

-

Derivatize the extracted analytes if necessary to improve their volatility and thermal stability for GC analysis.

-

-

Gas Chromatography (GC) Analysis (for stable metabolites):

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD).

-

Column: A capillary column suitable for separating the analytes (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient to ensure separation of this compound, ifosfamide, and other related compounds.

-

Detection: The detector identifies and quantifies the analytes as they elute from the column. Mass spectrometry provides high specificity for structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis (for hydroxylated metabolites):

-

Instrument: HPLC system with a UV or MS detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a specific wavelength or mass spectrometry for enhanced sensitivity and specificity.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations for this compound and each metabolite.

-

Calculate the concentration of each analyte in the patient samples by comparing their peak areas to the calibration curve.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound [drugfuture.com]

- 4. Facebook [cancer.gov]

- 5. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

The Discovery and Development of Trofosfamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofosfamide, an oxazaphosphorine alkylating agent, represents a significant development in the landscape of chemotherapy. As a prodrug of ifosfamide and cyclophosphamide, its oral bioavailability and distinct metabolic profile have carved a niche for its use in treating a variety of malignancies, most notably soft tissue sarcomas and lymphomas. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical journey of this important chemotherapeutic agent.

Introduction: The Genesis of an Alkylating Agent

The story of this compound is intrinsically linked to the development of nitrogen mustard analogues, a class of compounds that ushered in the era of modern chemotherapy. Following the successful application of cyclophosphamide and its isomer ifosfamide, researchers sought to develop analogues with improved therapeutic indices, oral bioavailability, and potentially different spectrums of activity. This compound emerged from these efforts as a promising orally active derivative.[1][2] It is structurally related to cyclophosphamide and ifosfamide, differing in the substitution on the exocyclic nitrogen atom.[3] Marketed under trade names such as Ixoten and Genoxal, this compound has been the subject of extensive preclinical and clinical investigation for several decades.[1]

Synthesis and Chemical Properties

This compound, with the chemical name 3-(2-chloroethyl)-2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide, is synthesized as an analogue of ifosfamide and cyclophosphamide. The synthesis generally involves the reaction of 3-(2-chloroethyl)amino-1-propanol with phosphorus oxychloride to form the oxazaphosphorine ring, followed by the addition of the bis(2-chloroethyl)amino group to the phosphorus atom.

Experimental Protocol: General Synthesis of Oxazaphosphorine Analogues

A typical synthesis protocol for oxazaphosphorine analogues like this compound involves the following key steps:

-

Ring Formation: 3-Amino-1-propanol or its N-substituted derivatives are reacted with phosphorus oxychloride in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction forms the cyclic phosphoramidic chloride intermediate.

-

Addition of the Second Amine: The cyclic intermediate is then reacted with the desired amine, in the case of this compound, bis(2-chloroethyl)amine, to yield the final product.

-

Purification: The crude product is purified using techniques such as crystallization or column chromatography to yield the final, pure compound.

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and purification methods, may vary based on the specific analogue being synthesized.

Mechanism of Action: A Prodrug's Journey to DNA Damage

This compound is a prodrug, meaning it is inactive until it is metabolized in the body.[4][5] Its cytotoxic effects are a result of its conversion to active alkylating metabolites.

Metabolic Activation

Upon oral administration, this compound is absorbed and transported to the liver, where it undergoes extensive metabolism by cytochrome P450 (CYP) enzymes.[4][5] The primary metabolic pathways include:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the oxazaphosphorine ring at the C4 position, forming 4-hydroxy-trofosfamide.[6]

-

Dechloroethylation: this compound is also dechloroethylated to produce ifosfamide and, to a lesser extent, cyclophosphamide.[7]

These primary metabolites are then further converted to the ultimate cytotoxic species. 4-hydroxy-trofosfamide exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound can then be detoxified by aldehyde dehydrogenase or spontaneously decompose to form the active alkylating agent, isophosphoramide mustard, and the toxic byproduct, acrolein.[5]

DNA Alkylation and Cytotoxicity

The active metabolite, isophosphoramide mustard, is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules, primarily DNA.[4][5] The mechanism of cytotoxicity involves:

-

DNA Adduct Formation: The mustard moiety forms covalent bonds with DNA bases, preferentially at the N7 position of guanine.[8][9][10]

-

DNA Cross-linking: As a bifunctional alkylating agent, isophosphoramide mustard can react with two different guanine bases, leading to the formation of interstrand and intrastrand DNA cross-links.[8]

-

Inhibition of DNA Replication and Transcription: These DNA lesions distort the DNA helix, interfering with the processes of DNA replication and transcription.[4][5]

-

Induction of Apoptosis: The accumulation of irreparable DNA damage triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis).[4][5]

Preclinical Studies

In Vitro Cytotoxicity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, its active metabolites have demonstrated potent cytotoxic activity in various in vitro assays.

Experimental Protocol: Representative In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound (or its active metabolites) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Animal Studies

Preclinical in vivo studies in animal models, typically xenografts in immunodeficient mice, have been crucial in evaluating the anti-tumor efficacy and toxicity profile of this compound.

Experimental Protocol: Representative Xenograft Tumor Model

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition (TGI) are calculated.

-

Toxicity Assessment: The toxicity of the treatment is monitored by observing changes in body weight, clinical signs of distress, and, in some cases, through hematological and histopathological analysis.

Clinical Trials

This compound has been evaluated in numerous clinical trials for various cancer types, with a significant focus on soft tissue sarcoma and lymphoma.

Soft Tissue Sarcoma

A randomized phase II trial (NCT00204568) compared the efficacy and safety of oral this compound with doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma.[9]

| Parameter | This compound (Arm B) | Doxorubicin (Arm A) |

| Number of Patients | 80 | 40 |

| Median Age (years) | 70 | 70 |

| 6-Month Progression-Free Rate (PFR) | 27.6% (95% CI, 18.0-39.1) | 35.9% (95% CI, 21.2-52.8) |

| Median Progression-Free Survival (months) | 2.8 (95% CI, 1.7-3.6) | 4.3 (95% CI, 2.2-6.3) |

| Median Overall Survival (months) | 12.3 (95% CI, 9.6-16.2) | 9.8 (95% CI, 6.7-11.6) |

| Serious Adverse Events | 30.3% | 59% |

| Table 1: Key Efficacy and Safety Outcomes from the Phase II Trial in Elderly Patients with Soft Tissue Sarcoma [9] |

Experimental Protocol: NCT00204568 Trial Design

-

Study Design: Randomized, open-label, parallel-group, phase II clinical trial.

-

Patient Population: Patients aged 60 years or older with histologically confirmed, untreated metastatic or unresectable soft tissue sarcoma.

-

Interventions:

-

Arm A: Doxorubicin administered intravenously.

-

Arm B: this compound administered orally.

-

-

Primary Outcome: 6-month progression-free rate in the this compound arm.

-

Secondary Outcomes: Overall survival, progression-free survival, response rate, and safety.

Non-Hodgkin's Lymphoma

A phase II study investigated the efficacy of oral this compound in patients with malignant non-Hodgkin's lymphoma.[6][7]

| Parameter | Value |

| Number of Patients | 23 |

| Median Age (years) | 72 |

| Histology | 15 low-grade, 8 high-grade |

| Overall Response Rate | 61% |

| Complete Remission (CR) | 22% |

| Partial Remission (PR) | 39% |

| Median Duration of Response (months) | 4 (range 1.5-15+) |

| Table 2: Efficacy of this compound in Non-Hodgkin's Lymphoma [6][7] |

Experimental Protocol: Phase II Trial in Non-Hodgkin's Lymphoma

-

Study Design: Single-arm, open-label, phase II clinical trial.

-

Patient Population: Patients with malignant non-Hodgkin's lymphoma.

-

Intervention: Oral this compound 50 mg three times daily.

-

Primary Outcome: Overall response rate.

-

Secondary Outcomes: Duration of response, toxicity.

Pharmacokinetics

Pharmacokinetic studies have been essential in understanding the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

| Metabolite | T1/2 (hours) |

| This compound | ~1.0 - 1.5 |

| Ifosfamide | ~7.0 - 15.0 |

| 4-Hydroxy-trofosfamide | Not explicitly stated, but rapidly formed |

| Table 3: Half-life of this compound and a Key Metabolite [6][7] |

| Parameter | Value |

| Apparent Clearance (Cl/F) of this compound | 4.0 L/min |

| Molar AUC Ratio (4-hydroxy-TRO / TRO) | 1.59 |

| Molar AUC Ratio (IFO / TRO) | 6.90 |

| Molar AUC Ratio (CYCLO / TRO) | 0.74 |

| Table 4: Key Pharmacokinetic Parameters of this compound and its Metabolites [6] |

Experimental Protocol: Pharmacokinetic Study

-

Patient Population: Tumor patients with normal liver and renal function.

-

Drug Administration: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Drug and Metabolite Quantification: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC), are calculated using appropriate software.

Conclusion

This compound has established itself as a valuable oral chemotherapeutic agent, particularly for patient populations where intravenous administration is less desirable. Its unique metabolic pathway, leading to the formation of the active alkylating agent isophosphoramide mustard, underpins its cytotoxic efficacy. While clinical trials have demonstrated its activity in soft tissue sarcoma and lymphoma, further research is warranted to explore its full potential in other malignancies and in combination with novel targeted therapies. This technical guide has provided a comprehensive overview of the critical data and experimental methodologies that have defined our current understanding of this compound, offering a solid foundation for future research and development in this area.

References

- 1. A Phase 2, Randomized, Open-label, Platform Study Using a Master Protocol to Evaluate Novel Immunotherapy Combinations as First-Line Treatment in Participants with Recurrent/Metastatic PD-L1 Positive Squamous Cell Carcinoma of the Head and Neck | Dana-Farber Cancer Institute [dana-farber.org]

- 2. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. View of this compound in Non-Hodgkin's Lymphoma a Phase II Study [medicaljournalssweden.se]

- 6. This compound in non-Hodgkin's lymphoma. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]

An In-depth Technical Guide on Trofosfamide's Role as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is a potent antineoplastic agent belonging to the oxazaphosphorine class of cytotoxic drugs.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects.[1][2][3] As a cyclophosphamide analogue, its mechanism of action is centered on its role as a DNA alkylating agent, which ultimately disrupts DNA replication and transcription, leading to cancer cell death.[1][2][4] This guide provides a comprehensive overview of the molecular mechanisms, cellular consequences, and experimental evaluation of this compound's DNA alkylating properties.

Mechanism of Action: From Prodrug to Potent Alkylator

The cytotoxic activity of this compound is entirely dependent on its biotransformation into active metabolites. This multi-step process is crucial for its function as a DNA alkylating agent.

Bioactivation Pathway

-

Hepatic Metabolism : Upon administration, this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2][5] This initial step involves the hydroxylation of the oxazaphosphorine ring.

-

Formation of Active Metabolites : This hydroxylation leads to the formation of 4-hydroxy-trofosfamide, which exists in equilibrium with its tautomer, aldothis compound.[6] These intermediates then break down to produce the ultimate cytotoxic species, isophosphoramide mustard, and a byproduct, acrolein.[1][5][7] Isophosphoramide mustard is a powerful bifunctional alkylating agent responsible for the therapeutic effects of this compound.[3][4]

Caption: Bioactivation pathway of this compound to its active DNA alkylating metabolite.

DNA Alkylation

The active metabolite, isophosphoramide mustard, is a highly reactive electrophile that covalently attaches alkyl groups to nucleophilic sites on the DNA molecule.[1][4] The primary target for alkylation is the N7 position of guanine bases.[8][9] Since isophosphoramide mustard has two reactive chloroethyl groups, it can form two main types of DNA adducts:

-

Monoadducts : A single chloroethyl group reacts with a guanine base.

-

Interstrand Cross-links (ICLs) : Both chloroethyl groups react with guanine bases on opposite strands of the DNA double helix.[1][10] These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is essential for both DNA replication and transcription.[10][11]

Cellular Consequences and DNA Damage Response

The formation of DNA adducts, especially ICLs, triggers a cascade of cellular events aimed at repairing the damage. If the damage is too extensive, the cell is driven towards programmed cell death (apoptosis).

Cell Cycle Arrest and Apoptosis

The presence of bulky DNA adducts and ICLs stalls the replication fork and blocks transcription machinery.[1][11] This leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, to provide time for DNA repair. However, if the damage is irreparable, the cell will initiate apoptosis, effectively eliminating the damaged cell.[1][2]

DNA Damage Response (DDR) Pathways

The cellular response to ICLs is complex and involves multiple DNA repair pathways. The Fanconi Anemia (FA) pathway plays a central role in the recognition and repair of ICLs.[10][12]

-

ICL Recognition : The ICL is recognized by components of the FA pathway and other DNA repair proteins.[13]

-

Incision and Unhooking : Nucleases are recruited to make incisions in the DNA backbone on either side of the ICL, "unhooking" the cross-link from one strand.

-

Translesion Synthesis : Specialized DNA polymerases bypass the unhooked adduct.

-

Homologous Recombination : The resulting double-strand break is repaired through homologous recombination, using the sister chromatid as a template to ensure error-free repair.[13]

The activation of this pathway often involves the phosphorylation of the histone variant H2AX (to form γH2AX), a key marker of DNA double-strand breaks and replication stress.[8][14]

Caption: DNA damage response pathway initiated by this compound-induced interstrand cross-links.

Quantitative Assessment of this compound Activity

While specific IC50 values for this compound are not as widely published as for its parent compounds, the following table presents pharmacokinetic data for this compound and its key metabolites in humans, which is crucial for understanding its activity.

| Parameter | This compound | 4-Hydroxy-trofosfamide | Ifosfamide |

| Apparent Half-life (h) | ~1.2 | - | - |

| Cmax (µmol/L) | 10-13 | 10-13 | 10-13 |

| AUC Molar Ratio (vs. This compound) | 1.00 | 1.59 | 6.90 |

| Data compiled from studies in tumor patients receiving oral this compound.[6] |

Experimental Protocols

Investigating the DNA alkylating activity of this compound involves a variety of in vitro assays. Below are outlines of key experimental protocols.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating the effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation and Treatment : Prepare a serial dilution of this compound. Since this compound requires metabolic activation, co-incubate the cells with a liver S9 fraction. Treat the cells with varying concentrations of this compound for 24-72 hours.

-

MTT/XTT Reagent Addition : Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization and Absorbance Reading : Add a solubilizing agent (e.g., DMSO for MTT) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis : Plot the absorbance values against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Alkaline Comet Assay for DNA Damage Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[15][16]

-

Cell Treatment and Harvesting : Treat cells with this compound (and S9 fraction) for a defined period. Harvest the cells by trypsinization and resuspend in ice-cold PBS.

-

Embedding in Agarose : Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.[17][18]

-

Alkaline Unwinding : Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.[17]

-

Electrophoresis : Apply an electric field. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate faster and further, forming a "comet tail".[16]

-

Staining and Visualization : Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.

-

Analysis : Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Protocol 3: Western Blot for γH2AX Detection

This protocol is used to detect the phosphorylation of H2AX, a marker for DNA double-strand breaks and replication stress.[8]

-

Protein Extraction : Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of γH2AX.

Conclusion

This compound's efficacy as a chemotherapeutic agent is rooted in its function as a DNA alkylating agent. Its metabolic activation to isophosphoramide mustard and the subsequent formation of cytotoxic DNA interstrand cross-links are the key events in its mechanism of action. These lesions overwhelm the cellular DNA repair machinery, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other DNA alkylating agents in a research and drug development setting.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]

- 5. Oxazaphosphorine bioactivation and detoxification The role of xenobiotic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 13. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Metabolism of Trofosfamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trofosfamide, an oxazaphosphorine alkylating agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the intricacies of this compound metabolism is paramount for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the core metabolic pathways, the roles of specific CYP isozymes, quantitative metabolic data, and detailed experimental protocols for studying its biotransformation.

Introduction

This compound belongs to the same class of chemotherapeutic agents as cyclophosphamide and ifosfamide and shares a similar mechanism of action, which involves the alkylation of DNA, leading to cell cycle arrest and apoptosis.[1][2] Like its analogs, this compound is metabolically activated to form DNA-alkylating species. The primary routes of its metabolism are 4-hydroxylation, which leads to the formation of the active cytotoxic metabolites, and N-dechloroethylation, a pathway that can lead to both active and inactive, as well as potentially neurotoxic, byproducts.[2][3] The balance between these pathways, governed by the activity of specific CYP enzymes, is a critical determinant of the drug's therapeutic index.

Metabolic Pathways of this compound

The metabolism of this compound is complex, involving two main competing pathways catalyzed by cytochrome P450 enzymes.

4-Hydroxylation: The Activation Pathway

The crucial step for the bioactivation of this compound is the hydroxylation at the C4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxy-trofosfamide.[4] This metabolite exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound is unstable and undergoes spontaneous decomposition to yield the ultimate cytotoxic agent, phosphoramide mustard, and a byproduct, acrolein, which is implicated in urotoxicity.[2]

N-Dechloroethylation: The Inactivation and Alternative Activation Pathway

Concurrent with 4-hydroxylation, this compound undergoes N-dechloroethylation of its two chloroethyl side chains.[3] This process leads to the formation of ifosfamide and cyclophosphamide, which are themselves established anticancer drugs and require further metabolic activation via 4-hydroxylation.[5] This pathway also generates chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity.[3]

The following diagram illustrates the primary metabolic pathways of this compound.

Role of Cytochrome P450 Isozymes

In vitro studies utilizing human liver microsomes and recombinant human CYP isoforms have identified CYP3A4 as the predominant enzyme responsible for both the 4-hydroxylation and N-dechloroethylation of this compound.[1] CYP2B6 has also been shown to possess catalytic activity towards both metabolic pathways, albeit to a lesser extent.[1] The dominant role of CYP3A4 was further substantiated by inhibition studies, where the selective CYP3A4 inhibitor ketoconazole significantly impeded both metabolic routes of this compound.[1]

Quantitative Analysis of this compound Metabolism

Quantitative data on the metabolism of this compound is crucial for understanding its pharmacokinetic profile and for predicting potential drug-drug interactions.

In Vivo Pharmacokinetic Data

A clinical study in cancer patients who received a single oral dose of this compound provided valuable insights into its in vivo metabolism. The results, summarized in the table below, highlight the rapid and extensive metabolism of the parent drug.[4]

| Compound | Relative Molar AUC (this compound = 1.0) | Peak Plasma Concentration (Cmax) (µmol/L) |

| This compound | 1.0 | 10 - 13 |

| 4-Hydroxy-trofosfamide | 1.59 | 10 - 13 |

| Ifosfamide | 6.90 | 10 - 13 |

| Cyclophosphamide | 0.74 | 1.5 - 4.0 |

| 4-Hydroxy-ifosfamide | 0.40 | 1.5 - 4.0 |

| 2- and 3-Dechloroethyl-ifosfamide | Not reported | 1.5 - 4.0 |

Table 1: In vivo pharmacokinetic parameters of this compound and its metabolites following a single oral dose in cancer patients. Data adapted from Brinker et al.[4]

In Vitro Enzyme Kinetics

While specific kinetic parameters (Km and Vmax) for this compound metabolism by individual CYP isoforms are not extensively reported, data from its structurally related analogs, ifosfamide and cyclophosphamide, provide valuable comparative insights into the catalytic efficiencies of CYP3A4 and CYP2B6.

| Substrate | Pathway | CYP Isoform | Km (mM) | Vmax (nmol/min/nmol P450) |

| Ifosfamide | 4-Hydroxylation | CYP3A4 | 1.33 | 56.9 |

| Ifosfamide | N-Dechloroethylation | CYP3A4 | 1.14 | 54.6 |

| Ifosfamide | 4-Hydroxylation | CYP2B6 | 1.88 | 10.1 |

| Ifosfamide | N-Dechloroethylation | CYP2B6 | 1.58 | 42.2 |

| Cyclophosphamide | 4-Hydroxylation | CYP3A4 | 1.46 | 25.5 |

| Cyclophosphamide | N-Dechloroethylation | CYP3A4 | 1.58 | 79.4 |

| Cyclophosphamide | 4-Hydroxylation | CYP2B6 | 1.89 | 100.4 |

| Cyclophosphamide | N-Dechloroethylation | CYP2B6 | - | <0.02 |

Table 2: Michaelis-Menten kinetic parameters for the metabolism of ifosfamide and cyclophosphamide by recombinant human CYP3A4 and CYP2B6. Data adapted from Huang et al.[6]

Experimental Protocols for In Vitro Metabolism Studies

The following section outlines a detailed methodology for investigating the in vitro metabolism of this compound using human liver microsomes.

Objective

To characterize the metabolic profile of this compound and identify the major metabolites formed by human liver microsomes.

Materials and Reagents

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Ultrapure water

-

Reference standards for expected metabolites (if available)

Experimental Workflow

Detailed Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

MgCl2 (to a final concentration of 5-10 mM)

-

Pooled human liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL)

-

This compound stock solution (to the desired final concentration, e.g., 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, and 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new tube for analysis.

Analytical Methodology

The analysis of this compound and its metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent drug and each metabolite. Full scan and product ion scan modes can be used for metabolite identification.

-

Data Analysis

-

Metabolite Identification: Compare the retention times and mass spectra of potential metabolites with those of authentic reference standards. In the absence of standards, high-resolution mass spectrometry can be used to determine the elemental composition and propose metabolite structures.

-

Quantification: Generate calibration curves for this compound and its major metabolites using reference standards. The concentration of each analyte in the samples can then be determined from these curves.

Conclusion

The metabolism of this compound is a critical aspect of its pharmacology, with cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2B6, playing a central role in its activation and detoxification. The provided data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the metabolic profile of this important anticancer agent. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ultimately for the safe and effective clinical use of this compound.

References

- 1. Investigation of the major human hepatic cytochrome P450 involved in 4-hydroxylation and N-dechloroethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and transport of oxazaphosphorines and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Trofosfamide on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofosfamide, an oxazaphosphorine alkylating agent, serves as a prodrug that undergoes metabolic activation to form cytotoxic compounds, primarily ifosfamide and cyclophosphamide. These active metabolites exert their antineoplastic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells. This technical guide provides an in-depth overview of the in vitro effects of this compound on various tumor cell lines, compiling available quantitative data on its cytotoxicity, detailing experimental protocols for key assays, and illustrating the critical signaling pathways involved in its mechanism of action.

Introduction

This compound is an orally bioavailable chemotherapeutic agent that has been investigated for its efficacy against a range of malignancies, including lymphomas, leukemias, and solid tumors such as breast and ovarian cancer.[1] Its mechanism of action is centered on its metabolic conversion to active alkylating agents that cross-link DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering programmed cell death.[2][3] Understanding the intricate cellular and molecular responses to this compound is paramount for optimizing its therapeutic use and developing novel combination strategies. This guide summarizes key in vitro findings to provide a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action

This compound's journey from an inert prodrug to a potent cytotoxic agent involves a series of metabolic transformations and subsequent interactions with cellular machinery.

Metabolic Activation

Following administration, this compound is metabolized in the liver by cytochrome P450 enzymes. This process converts this compound into its active metabolites, including ifosfamide and cyclophosphamide. These metabolites are then further converted to the ultimate alkylating species, such as isophosphoramide mustard.[2][3]

Metabolic activation pathway of this compound.

DNA Damage and Apoptosis Induction

The active metabolites of this compound are potent alkylating agents that covalently bind to DNA, forming intra- and inter-strand cross-links.[2] This extensive DNA damage triggers a cascade of cellular events, including the activation of DNA repair mechanisms. However, when the damage is beyond repair, the cell initiates apoptosis.[3] This process is often mediated by the p53 tumor suppressor protein, which, upon activation by DNA damage, transactivates pro-apoptotic genes.

This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax are upregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[2]

Signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, the DNA damage caused by this compound's active metabolites can also lead to cell cycle arrest. This is a cellular defense mechanism to halt proliferation and allow time for DNA repair. The p53 protein plays a crucial role in this process as well, by inducing the expression of cell cycle inhibitors like p21. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent arrest of the cell cycle, typically at the G1/S or G2/M checkpoints.

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. While comprehensive in vitro data for this compound across a wide range of cancer cell lines is limited in publicly available literature, data for its primary active metabolite, ifosfamide, and the related compound cyclophosphamide provide valuable insights into its potential spectrum of activity.

Table 1: IC50 Values of Ifosfamide and its Metabolites in Various Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 133 ± 8.9 | 24 h | [4] |

| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 125 ± 11.2 | 48 h | [4] |

| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 100.2 ± 7.6 | 72 h | [4] |

| MX1 | Breast Cancer | 4-hydroxy-ifosfamide | 10.8 | Not Specified | [5] |

| S117 | Not Specified | 4-hydroxy-ifosfamide | 25.0 | Not Specified | [5] |

| U2OS (Sensitive) | Osteosarcoma | Ifosfamide | 33.12 | Not Specified | [6] |

| U2OS (Resistant) | Osteosarcoma | Ifosfamide | 37.13 | Not Specified | [6] |

Table 2: IC50 Values of Cyclophosphamide in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Raw 264.7 | Macrophage | 145.44 | [7] |

| HeLa | Cervical Cancer | >100 | [8] |

| HEp2 | Laryngeal Cancer | >100 | [8] |

Note: The cytotoxicity of this compound and its metabolites can vary significantly depending on the cell line, experimental conditions, and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the effects of this compound on tumor cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound (or its active metabolites)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its metabolites for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Tumor cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Culture cells and treat them with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Tumor cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

DNA Damage Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

-

Materials:

-

Tumor cell lines

-

This compound

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green or ethidium bromide)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope

-

-

Protocol:

-

Treat cells with this compound.

-

Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

Conclusion

In vitro studies are fundamental to elucidating the mechanisms of action of anticancer agents like this compound. The evidence strongly indicates that this compound's efficacy is derived from its metabolic activation into DNA alkylating agents that induce significant DNA damage, leading to cell cycle arrest and apoptosis in tumor cells. The p53 signaling pathway is a critical mediator of these cellular responses. While direct quantitative data on the cytotoxicity of this compound across a broad panel of cancer cell lines remains to be fully established, the available information on its active metabolites suggests a potent and wide-ranging antitumor activity. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced effects of this compound, paving the way for more effective therapeutic strategies and the development of novel cancer treatments.

References

- 1. Evaluation of in vitro effects of ifosfamide drug on mitochondrial functions using isolated mitochondria obtained from vital organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncolink.org [oncolink.org]

- 4. researchgate.net [researchgate.net]

- 5. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cytotoxic Metabolites of Trofosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides a detailed overview of the cytotoxic metabolites of this compound, their mechanisms of action, quantitative cytotoxicity data, and the experimental protocols used for their investigation.

Metabolic Activation of this compound

This compound itself is therapeutically inactive. Following administration, it undergoes extensive metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, to generate a cascade of active and inactive metabolites. The initial and most critical step is the conversion of this compound to its cyclophosphamide analogue, ifosfamide (IFO), and to a lesser extent, cyclophosphamide (CYC).[1] A significant metabolic pathway is also the direct 4-hydroxylation of this compound to form 4-hydroxy-trofosfamide.[2]

These primary metabolites are further metabolized to produce the ultimate cytotoxic species. The activation pathway involves the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of 4-hydroxyifosfamide and 4-hydroxycyclophosphamide. These intermediates exist in equilibrium with their open-ring tautomers, aldoifosfamide and aldophosphamide, respectively. These tautomers are unstable and undergo spontaneous β-elimination to release the ultimate alkylating agents, isophosphoramide mustard and phosphoramide mustard, along with the toxic byproducts acrolein and chloroacetaldehyde.[3]

Cytotoxic Metabolites and Their Mechanisms of Action

The antitumor activity of this compound is mediated by its electrophilic mustard metabolites and, to some extent, by its aldehyde byproducts.

-

Isophosphoramide Mustard and Phosphoramide Mustard: These are the primary DNA alkylating agents. Their bifunctional nature allows them to form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can lead to the formation of inter- and intrastrand DNA cross-links.[3] These cross-links inhibit DNA replication and transcription, trigger cell cycle arrest, and ultimately induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] Phosphoramide mustard is known to reduce cell viability in rat granulosa cells at concentrations of 3 µM and higher.[4]

-

Acrolein: This highly reactive α,β-unsaturated aldehyde is a byproduct of both ifosfamide and cyclophosphamide metabolism. While not a direct DNA alkylating agent in the same manner as the mustards, acrolein exhibits significant cytotoxicity.[5] It can deplete cellular glutathione levels, leading to oxidative stress, and can react with proteins and DNA, contributing to cellular damage.[6] Acrolein has been shown to be a more potent toxin than chloroacetaldehyde in isolated rat hepatocytes.[6]

-

Chloroacetaldehyde (CAA): Primarily a metabolite of ifosfamide, CAA is also cytotoxic. It is associated with the neurotoxicity and nephrotoxicity sometimes observed with ifosfamide therapy.[7] CAA can also deplete glutathione and induce oxidative stress.[6] Studies have shown that CAA can decrease the viability of human urothelial cells at a concentration of 10 µM, which is ten-fold lower than that of acrolein.[8] In a human proximal tubule cell line, CAA was found to be more potent than acrolein in inducing necrosis.[2]

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for the key metabolites of this compound across various cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as exposure time and the specific assay used.

| Metabolite | Cell Line | IC50 (µM) | Exposure Time | Assay |

| Phosphoramide Mustard | V79 (Chinese Hamster Lung) | 77 | 3 hours | Clonogenic Assay |

| CCRF-CEM (Human Leukemia) | ~7.7 (1.7 µg/mL) | Not Specified | Not Specified | |

| PC-3 (Human Prostate Cancer) | 687 (Normoxia) | Not Specified | Viability Assay | |

| PC-3 (Human Prostate Cancer) | 6.49 ± 0.67 (Hypoxia) | Not Specified | Viability Assay | |

| DU145 (Human Prostate Cancer) | 842 (Normoxia) | Not Specified | Viability Assay | |

| DU145 (Human Prostate Cancer) | 4.14 ± 0.66 (Hypoxia) | Not Specified | Viability Assay | |

| Isophosphoramide Mustard | L1210 (Mouse Leukemia) | 33 | 1 hour | Not Specified |

| L1210 (Mouse Leukemia) | 15 | 4 hours | Not Specified | |

| Acrolein | RT4 (Human Urothelial) | >100 | Not Specified | Viability Assay |

| T24 (Human Urothelial) | ~100 | Not Specified | Viability Assay | |

| Chloroacetaldehyde | RT4 (Human Urothelial) | ~10 | Not Specified | Viability Assay |

| T24 (Human Urothelial) | ~10 | Not Specified | Viability Assay | |

| LS174T (Human Colon Carcinoma) | ~50 | Not Specified | Not Specified |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]

1. Cell Seeding:

-

Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[10]

-

Incubate the plate for 24 hours to allow for cell attachment.[10]

2. Compound Treatment:

-

Prepare a stock solution of the test metabolite in a suitable solvent (e.g., DMSO or sterile PBS).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[11]

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][12]

-

Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10]

4. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[9][10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.[13][14]

Quantification of Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and its metabolites in biological matrices.

1. Sample Preparation:

-

For plasma or urine samples, a liquid-liquid extraction or solid-phase extraction is typically performed to remove proteins and other interfering substances.[12]

-

For cell culture media, protein precipitation with a solvent like acetonitrile may be sufficient.[15]

2. Chromatographic Separation:

-

A reversed-phase C18 column is commonly used.[12]

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).[16][17]

-

A gradient elution program is typically employed to achieve optimal separation of the various metabolites.

3. Detection:

-

UV detection can be used for quantification.[2]

-

For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS/MS).[18][19]

4. Quantification:

-

A calibration curve is generated using standards of known concentrations for each metabolite.

-

The concentration of each metabolite in the samples is determined by comparing its peak area to the calibration curve.

Conclusion

This compound's cytotoxic effects are the result of a complex metabolic activation process that generates highly reactive alkylating mustards and toxic aldehyde byproducts. The primary mechanism of action is the induction of DNA cross-links by isophosphoramide mustard and phosphoramide mustard, leading to apoptosis in cancer cells. Acrolein and chloroacetaldehyde also contribute to cytotoxicity through mechanisms involving oxidative stress and protein damage. Understanding the specific cytotoxic profiles of these metabolites is crucial for optimizing the therapeutic use of this compound and developing strategies to mitigate its associated toxicities. The experimental protocols outlined in this guide provide a framework for the continued investigation of these potent anticancer agents.

References

- 1. Targeted 1,3-dipolar cycloaddition with acrolein for cancer prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroacetaldehyde- and acrolein-induced death of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrolein cytotoxicity and glutathione depletion in n-3 fatty acid sensitive- and resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acrolein and chloroacetaldehyde: an examination of the cell and cell-free biomarkers of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. High-throughput LC-MS quantitation of cell culture metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Trofosfamide Stock Solution in DMSO

Abstract